molecular formula C18H14O2 B189306 2-Naphthaleneacetic acid, phenyl ester CAS No. 158535-61-6

2-Naphthaleneacetic acid, phenyl ester

Cat. No.: B189306
CAS No.: 158535-61-6
M. Wt: 262.3 g/mol
InChI Key: XELMFXOLCGLVGV-UHFFFAOYSA-N
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Description

2-Naphthaleneacetic acid, phenyl ester (chemical formula: C₁₈H₁₄O₂; molecular weight: 262.3 g/mol) is an aromatic ester derivative of 2-naphthaleneacetic acid (2-NAA). The compound’s structure combines a naphthalene backbone with an acetic acid moiety esterified to a phenyl group. Applications of 2-NAA derivatives include materials science (e.g., controlled crystallization of vaterite ) and pharmaceuticals (e.g., anti-inflammatory agents ).

Properties

CAS No.

158535-61-6

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

phenyl 2-naphthalen-2-ylacetate

InChI

InChI=1S/C18H14O2/c19-18(20-17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-12H,13H2

InChI Key

XELMFXOLCGLVGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)CC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-naphthaleneacetic acid, phenyl ester with structurally and functionally related esters, emphasizing molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Group Key Properties/Applications References
This compound C₁₈H₁₄O₂ 262.3 None Phenyl Hypothesized use in crystallization control (based on 2-NAA’s role in vaterite synthesis ). N/A
2-Naphthaleneacetic acid, methyl ester (Naproxen methyl ester) C₁₅H₁₆O₃ 244.29 6-methoxy, α-methyl Methyl Prodrug of naproxen (non-steroidal anti-inflammatory drug) .
2-Naphthaleneacetic acid, 4-(aminothioxomethyl)phenyl ester (ATB-346) C₂₁H₁₉NO₃S 365.45 6-methoxy, α-methyl, 4-thiocarbamoyl 4-(aminothioxomethyl)phenyl Hydrogen sulfide-releasing NSAID; reduced gastrointestinal toxicity .
2-Naphthaleneacetic acid, 2-amino-2-oxoethyl ester (Naproxen glycolamide ester) C₁₆H₁₇NO₄ 287.32 6-methoxy, α-methyl 2-amino-2-oxoethyl Improved solubility (3.4 × 10⁻² g/L at 21°C) compared to parent acid .
2-Naphthaleneacetic acid, phenylmethyl ester C₁₈H₁₄O₂ 262.3 None Phenylmethyl (benzyl) Structural analog; used in materials science research .

Key Findings:

Functional Group Impact: Solubility: The 2-amino-2-oxoethyl ester (glycolamide derivative) exhibits higher aqueous solubility (0.034 g/L) than non-polar esters like the phenyl or benzyl derivatives, likely due to hydrogen bonding . Bioactivity: ATB-346’s thiocarbamoyl group enables H₂S release, enhancing anti-inflammatory efficacy while mitigating NSAID-induced ulcers .

Stereochemical Considerations :

  • Naproxen methyl ester (S-enantiomer) is pharmacologically active, highlighting the importance of stereochemistry in drug design .

Industrial Applications :

  • 2-NAA derivatives influence crystallization pathways in mineral synthesis (e.g., flower-like vaterite formation via charge neutralization) .

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